An In-depth Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this versatile intermediate, grounding all claims in verifiable scientific sources.
Introduction: A Privileged Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceutical agents, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate combines this privileged scaffold with a synthetically versatile brominated phenoxy group, making it a valuable intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, revealing the secondary amine for further functionalization. This strategic combination of features positions the molecule as a critical starting material in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity are critical for its handling, reaction setup, and purification. Below is a summary of the key physicochemical data for tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 790667-54-8 | [CymitQuimica] |
| Molecular Formula | C₁₆H₂₂BrNO₃ | [CymitQuimica] |
| Molecular Weight | 356.26 g/mol | [CymitQuimica] |
| IUPAC Name | tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | N/A |
| Synonyms | 1-BOC-4-(3-bromophenoxy)piperidine | [CymitQuimica] |
| Appearance | Solid (Typical) | N/A |
Molecular Structure:
The structure, characterized by a piperidine ring N-protected with a Boc group and linked at the 4-position to a 3-bromophenoxy moiety via an ether bond, is depicted below.
Caption: Structure of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.
Synthesis and Reaction Mechanisms
The primary synthetic route to tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is through the formation of an aryl ether bond between a protected piperidinol and a bromophenol. The two most relevant and industrially scalable methods are the Mitsunobu reaction and the Williamson ether synthesis.
Mitsunobu Reaction: A Reliable Approach
The Mitsunobu reaction is a versatile and powerful method for forming C-O bonds with a high degree of control.[1] It involves the reaction of an alcohol with a nucleophile, in this case, a phenol, in the presence of a phosphine and an azodicarboxylate.
Reaction Scheme:
Caption: General workflow for the Mitsunobu synthesis.
Experimental Protocol (Exemplary):
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Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
Causality and Trustworthiness: The Mitsunobu reaction's reliability stems from the in-situ activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group. The subsequent SN2 attack by the phenoxide is efficient and generally high-yielding. The protocol is self-validating through chromatographic monitoring, ensuring the reaction proceeds to completion and the product is of high purity.
Williamson Ether Synthesis: An Alternative Pathway
The Williamson ether synthesis offers a more classical approach, involving the reaction of an alkoxide with an alkyl halide or a sulfonate-activated alcohol.[2][3][4][5][6][7][8] In this context, the piperidinol would be deprotonated with a strong base to form the alkoxide, which then displaces a bromide from a suitable benzene-derived substrate, or more commonly, the phenoxide displaces a leaving group (like a tosylate) from the 4-position of the piperidine ring.
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis.
Experimental Protocol (Exemplary):
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Phenoxide Formation: In a suitable solvent like dimethylformamide (DMF) or acetonitrile, dissolve 3-bromophenol (1.1 eq.) and add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.). Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).
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Substrate Addition: Add a solution of an activated piperidine, such as tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.), to the reaction mixture.
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Reaction: Heat the reaction mixture, typically to 60-80 °C, and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
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Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Spectral Characterization
While a published, peer-reviewed full spectral dataset for this specific compound is not available, the expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be predicted based on its structure and data from closely related analogues.
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¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine protons would appear as multiplets in the 1.5-2.1 ppm and 3.1-3.8 ppm regions. The proton at the 4-position of the piperidine ring, being attached to the ether oxygen, would be shifted downfield to approximately 4.4-4.6 ppm. The aromatic protons of the 3-bromophenyl group would appear as distinct multiplets in the aromatic region (6.8-7.3 ppm).
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¹³C NMR: The spectrum would show the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The carbons of the piperidine ring would appear in the 30-50 ppm range, with the carbon at the 4-position shifted downfield to around 70-75 ppm due to the ether linkage. The aromatic carbons would be observed in the 115-160 ppm range, with the carbon attached to the bromine atom showing a characteristic signal.
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Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), a protonated molecule [M+H]+ at m/z 357.09, along with a characteristic isotopic pattern for the presence of one bromine atom ([M+2+H]+ at m/z 359.09 with similar intensity). Fragmentation may involve the loss of the Boc group or the tert-butyl group.
Applications in Medicinal Chemistry
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 3-bromo-substituted phenyl ring is particularly useful for introducing further complexity through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Exemplary Application Workflow:
Caption: A representative synthetic pathway utilizing the title compound.
This intermediate has been identified as a building block in the synthesis of inhibitors for various biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The ability to modify the bromophenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
While a specific safety data sheet (SDS) for tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is not widely available, data from closely related compounds, such as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, suggest the following precautions should be taken[9]:
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Researchers must always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a strategically designed chemical intermediate with significant value in the field of drug discovery and development. Its combination of a protected piperidine scaffold and a reactive bromophenyl group provides a versatile platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the research laboratory.
References
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PubChem. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. [Link]
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Supporting Information, General procedure for the Boc-protection of amines. [Link]
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Master Organic Chemistry. The Mitsunobu Reaction. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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